2-Methyl-2-nitropropane-d9

Catalog No.
S1937852
CAS No.
52168-52-2
M.F
C4H9NO2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-nitropropane-d9

CAS Number

52168-52-2

Product Name

2-Methyl-2-nitropropane-d9

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-nitro-2-(trideuteriomethyl)propane

Molecular Formula

C4H9NO2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3/i1D3,2D3,3D3

InChI Key

AIMREYQYBFBEGQ-GQALSZNTSA-N

SMILES

CC(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[N+](=O)[O-]

2-Methyl-2-nitropropane-d9 is a deuterated derivative of 2-methyl-2-nitropropane, with the chemical formula C₄H₉D₉NO₂. It is a colorless liquid known for its strong odor and is primarily utilized in chemical synthesis and research. The deuterated version, incorporating deuterium atoms, is particularly valuable in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry due to its unique isotopic properties. This compound serves as a precursor in various organic reactions and can be employed to track reaction pathways.

  • Photodissociation: When exposed to ultraviolet light at specific wavelengths (193 nm and 248 nm), it can dissociate to form hydroxyl radicals (OH) and electronically excited nitrogen dioxide (NO₂) .
  • Hydrolysis: This compound can undergo hydrolysis, leading to the formation of various products depending on the reaction conditions .
  • Radical Formation: It is effective in generating radicals that can be trapped for further analysis, making it useful in studies of radical chemistry .

The synthesis of 2-Methyl-2-nitropropane-d9 typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate deuterated precursors, such as deuterated alcohols or hydrocarbons.
  • Nitration Reaction: The primary method involves the nitration of 2-methylpropane using a mixture of nitric acid and sulfuric acid, where deuterated reagents are used to incorporate deuterium into the final product.
  • Purification: The product is purified through distillation or chromatography to isolate 2-Methyl-2-nitropropane-d9 from by-products .

2-Methyl-2-nitropropane-d9 has several applications:

  • Chemical Research: It serves as a spin trap for detecting free radicals, which are crucial in understanding various chemical processes.
  • Isotope Labeling: Its deuterated form is valuable in isotopic labeling for studies involving nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Synthesis of Organic Compounds: The compound acts as a reagent in organic synthesis, facilitating the formation of more complex molecules .

Interaction studies involving 2-Methyl-2-nitropropane-d9 primarily focus on its ability to trap free radicals. These studies utilize techniques such as electron spin resonance spectroscopy to analyze the stable nitroxide radicals formed during reactions. Understanding these interactions helps elucidate reaction mechanisms and the behavior of radicals in various environments.

Several compounds share structural similarities with 2-Methyl-2-nitropropane-d9, each with unique properties:

Compound NameChemical FormulaKey Characteristics
2-Methyl-2-nitropropaneC₄H₉NO₂Non-deuterated version; widely used in synthesis
2-Methyl-1-nitropropaneC₄H₉NO₂Different position of nitro group; varied reactivity
3-Methyl-3-nitrobutaneC₅H₁₃NO₂Longer carbon chain; distinct reactivity patterns
tert-Butyl nitriteC₄H₉NO₂Used as a reagent; different functional group behavior

The uniqueness of 2-Methyl-2-nitropropane-d9 lies in its isotopic labeling capabilities, which facilitate advanced analytical techniques not as effectively achieved with its non-deuterated counterparts. Its specific structure allows for targeted applications in radical chemistry and organic synthesis, distinguishing it from similar compounds.

2-Methyl-2-nitropropane-d9 represents a deuterium-labeled isotopologue of 2-methyl-2-nitropropane, characterized by the systematic replacement of all nine hydrogen atoms in the methyl groups with deuterium atoms [1] [2] [3]. The compound maintains the fundamental tertiary nitroalkane structure, featuring a central carbon atom bonded to a nitro functional group and three deuterated methyl groups.

The molecular formula is C₄D₉NO₂, with a molecular weight of 112.18 grams per mole, representing a mass increase of 9.06 atomic mass units compared to the non-deuterated analog [1] [2] [3]. The Chemical Abstracts Service registry number is 52168-52-2, and the compound is identified by the International Union of Pure and Applied Chemistry International Chemical Identifier Key AIMREYQYBFBEGQ-GQALSZNTSA-N [1] [4] [3].

The structural architecture consists of a quaternary carbon center bearing the nitro group (-NO₂) and three deuterated methyl groups (-CD₃). This configuration is represented by the isomeric Simplified Molecular Input Line Entry System notation: [2H]C([2H])([2H])C(N+=O)(C([2H])([2H])[2H])C([2H])([2H])[2H] [1] [4] [3]. The isotopic purity is maintained at 98 atom percent deuterium, ensuring minimal contamination with protiated species [1] [4].

PropertyValueReference
Chemical FormulaC₄D₉NO₂ [1] [2] [3]
Molecular Weight (g/mol)112.18 [1] [2] [3]
CAS Registry Number52168-52-2 [1] [2] [3]
InChI KeyAIMREYQYBFBEGQ-GQALSZNTSA-N [1] [4] [3]
SMILES (Isomeric)[2H]C([2H])([2H])C(N+=O)(C([2H])([2H])[2H])C([2H])([2H])[2H] [1] [4] [3]
Isotopic Purity (atom % D)98 [1] [4]
Mass ShiftM+9 [1] [4]
MDL NumberMFCD00084158 [2] [5]

The deuterium substitution pattern results in a mass shift of nine atomic mass units (M+9) compared to the parent compound, which serves as a distinctive marker in mass spectrometric analysis [1] [4]. This isotopic labeling strategy preserves the electronic and steric properties of the parent molecule while introducing detectable analytical differences that facilitate mechanistic studies and metabolic tracing applications.

Physical State and Organoleptic Properties

2-Methyl-2-nitropropane-d9 exists as a clear, colorless liquid under standard ambient conditions [6]. The compound exhibits typical characteristics of tertiary nitroalkanes, maintaining liquid state stability across a broad temperature range suitable for most laboratory applications [1] [2].

Melting and Boiling Points

The boiling point of 2-methyl-2-nitropropane-d9 is reported as 126-127°C at standard atmospheric pressure, demonstrating remarkable similarity to the non-deuterated analog [1] [2] [4] [5]. This consistency in boiling point behavior indicates that the deuterium substitution does not significantly alter the intermolecular forces governing liquid-vapor equilibrium in this system.

While specific melting point data for the deuterated compound are not extensively documented in the literature, the parent compound 2-methyl-2-nitropropane exhibits melting points ranging from 24°C to 26°C [7] [8] [9] [10]. The deuterium isotope effect on melting point behavior in similar systems typically results in modest elevations due to stronger intermolecular interactions arising from reduced zero-point vibrational energy [11].

Density and Refractive Index

The density of 2-methyl-2-nitropropane-d9 at 25°C is 1.034 grams per milliliter, representing a significant increase compared to the non-deuterated compound's density range of 0.95-0.956 grams per milliliter [1] [2] [4] [5]. This density enhancement corresponds to an isotope effect ratio of approximately 1.087, consistent with the expected mass-dependent behavior of deuterium-substituted organic compounds [11].

The refractive index (n₂₀/D) is reported as 1.4, indicating minimal variation from the parent compound's values of 1.397-1.419 [1] [2] [4]. This optical property consistency suggests that deuterium substitution does not substantially modify the electronic polarizability or molecular volume in a manner that would significantly affect light refraction behavior.

PropertyValueReference
Boiling Point (°C)126-127 [1] [2] [4] [5]
Density at 25°C (g/mL)1.034 [1] [2] [4] [5]
Refractive Index (n₂₀/D)1.4 [1] [2] [4]
Flash Point (°F)67 [2] [5]
Flash Point (°C)19.4 [8]
Physical State at RTLiquid [1] [2]
AppearanceClear colorless [6]

Spectroscopic Characteristics

The spectroscopic profile of 2-methyl-2-nitropropane-d9 exhibits characteristic features that distinguish it from the non-deuterated analog while preserving the fundamental vibrational and electronic transitions associated with the nitro functional group.

Infrared spectroscopy reveals the presence of characteristic nitro group vibrations, with asymmetric stretching frequencies appearing near 1540 cm⁻¹ and symmetric stretching modes observed around 1370 cm⁻¹ [12] [13] [14]. These absorption bands remain essentially unchanged from the parent compound, confirming that deuterium substitution in the methyl groups does not significantly perturb the electronic environment of the nitro chromophore.

Nuclear magnetic resonance spectroscopy provides the most distinctive analytical signature for the deuterated compound. Proton nuclear magnetic resonance spectra are dramatically simplified due to the absence of methyl proton signals, which are replaced by deuterium nuclei [15] [16] [3]. This spectral simplification facilitates structural elucidation and purity assessment. Complementary deuterium nuclear magnetic resonance analysis can quantify the isotopic incorporation and assess the distribution of deuterium atoms within the molecular framework [3].

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 112, corresponding to the increased molecular weight resulting from deuterium substitution [3] [17]. Fragmentation patterns differ from the non-deuterated analog, providing additional structural confirmation and enabling isotopic purity determination.

Ultraviolet-visible spectroscopy shows the characteristic n→π* transition of nitroalkanes near 270 nanometers, which remains largely unaffected by deuterium substitution [14]. This electronic transition serves as a diagnostic feature for nitro-containing compounds and confirms the preservation of electronic structure upon isotopic labeling.

TechniqueCharacteristicReference
Infrared (IR) - Nitro group asymmetric stretch~1540 cm⁻¹ [12] [13] [14]
Infrared (IR) - Nitro group symmetric stretch~1370 cm⁻¹ [12] [13] [14]
Nuclear Magnetic Resonance (¹H NMR)Simplified spectrum (no methyl protons) [15] [16] [3]
Nuclear Magnetic Resonance (²H NMR)Deuterium signals present [3]
Mass Spectrometry - Molecular ion peakm/z 112 [3] [17]
UV-Visible - n→π* transition~270 nm [14]

Thermodynamic Parameters

Solubility Profile and Solution Behavior

The solubility characteristics of 2-methyl-2-nitropropane-d9 are expected to closely parallel those of the parent compound, with potential minor modifications arising from isotope effects on intermolecular interactions. The solubility behavior of nitroalkanes is governed by the polar nature of the nitro functional group and the hydrophobic character of the alkyl substituents.

Water solubility of the parent compound 2-methyl-2-nitropropane demonstrates limited aqueous compatibility, with solubility values typically below 10% by weight [14]. The International Union of Pure and Applied Chemistry-National Institute of Standards and Technology Solubilities Database provides detailed temperature-dependent solubility relationships for the 2-nitropropane system, indicating that nitroalkane water solubility increases with temperature but remains relatively low across typical operational ranges [23].

The polar character of the nitro group, with dipole moments ranging from 3.5 to 4.0 Debye units, promotes solubility in moderately polar organic solvents [14]. The compound demonstrates good compatibility with chloroform and other halogenated solvents, as well as moderate solubility in alcoholic systems [24] [25]. This solubility profile makes the compound suitable for use in synthetic organic chemistry applications requiring polar aprotic or moderately polar reaction media.

Deuterium isotope effects on solubility behavior are generally subtle but can be measured with sufficient precision. Studies on deuterated organic compounds indicate that heavier isotopes may exhibit slightly altered solvation energetics due to modified vibrational zero-point energies and hydrogen bonding interactions [11] [20]. In systems where hydrogen bonding plays a significant role, deuterium substitution can lead to measurable changes in solubility parameters.

The log P octanol-water partition coefficient for the parent compound is approximately 0.93-1.17, indicating moderate lipophilicity [7] [18]. This value suggests favorable distribution into organic phases while maintaining some aqueous compatibility. The deuterated analog is expected to exhibit similar partitioning behavior with potential minor modifications due to isotope effects on intermolecular interactions.

Solution behavior in various solvent systems depends on the specific interactions between the nitro group and solvent molecules. In protic solvents, the nitro group can participate in hydrogen bonding as an acceptor, while in aprotic systems, dipole-dipole interactions dominate the solvation process. The tertiary carbon structure provides steric hindrance that may limit close approach of solvent molecules, potentially affecting solvation dynamics and thermodynamics.

Temperature dependence of solubility follows typical endothermic dissolution behavior for most organic solvents, with increasing solubility at elevated temperatures. The extent of temperature dependence varies with the specific solvent system and reflects the balance between enthalpic and entropic contributions to the dissolution process.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(~2~H_3_)Methyl-2-nitro(~2~H_6_)propane

Dates

Modify: 2023-08-16

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